molecular formula C13H19NO B8192185 (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192185
M. Wt: 205.30 g/mol
InChI Key: FLGMZFFCWQYRFZ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanol , reflecting its absolute stereochemistry at positions 2 and 3 of the pyrrolidine ring. The benzyl group occupies the 1-position, while a methyl substituent resides at the 3-position, and a hydroxymethyl group extends from the 2-position. The cis-configuration between the 2-hydroxymethyl and 3-methyl groups is critical for its spatial orientation and biological interactions.

Table 1: Key Molecular Identifiers
Property Value
CAS Registry Number 2482890-10-6
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Stereochemical Descriptor (2S,3R)-cis

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a twisted envelope conformation , with the benzyl group oriented equatorially to minimize steric hindrance. Density functional theory (DFT) calculations reveal that the hydroxymethyl group at C2 forms an intramolecular hydrogen bond with the pyrrolidine nitrogen, stabilizing the chair-like transition state.

Key Geometric Parameters:
  • C2–C7 (Hydroxymethyl) Bond Length : 1.43 Å
  • N1–C8 (Benzyl) Bond Length : 1.47 Å
  • Dihedral Angle (C2-C3-C4-N1) : 35.2°

The methyl group at C3 introduces torsional strain, increasing the ring puckering amplitude (Q) to 0.52 Å compared to 0.38 Å in unsubstituted pyrrolidine.

Comparative Analysis with Pyrrolidine Methanol Derivatives

Structural analogs such as 2-(1-Benzyl-3-methylpyrrolidin-2-yl)ethanol and (1-Benzyl-4-methylpyrrolidin-2-yl)methanol exhibit distinct conformational behaviors due to substituent positioning:

Table 2: Comparative Structural Features
Compound Substituent Positions Ring Puckering (Q) Dominant Conformation
(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol 1-Bn, 3-Me, 2-CH₂OH 0.52 Å Twisted envelope
2-(1-Benzyl-3-methylpyrrolidin-2-yl)ethanol 1-Bn, 3-Me, 2-CH₂CH₂OH 0.48 Å Half-chair
(1-Benzyl-4-methyl-pyrrolidin-2-yl)-methanol 1-Bn, 4-Me, 2-CH₂OH 0.61 Å Boat

The elongated hydroxymethyl chain in the ethanol derivative reduces steric clash, allowing a more planar half-chair conformation. In contrast, the 4-methyl substitution increases ring distortion, favoring a boat geometry.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallography data for [(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanol remains unpublished, studies on analogous pyrrolidin-1-yl derivatives provide insights into its potential packing behavior. For example, α-D2PV·HCl (a cathinone derivative) forms π–π stacked dimers with parallel-displaced benzene rings (interplanar spacing: 3.6 Å). Similar interactions are anticipated between the benzyl group and adjacent aromatic systems in the title compound.

Hypothetical Crystallographic Parameters:
  • Space Group : P2₁2₁2₁ (common for chiral pyrrolidines)
  • Unit Cell Dimensions : a = 8.9 Å, b = 10.3 Å, c = 12.7 Å (extrapolated from )
  • Hydrogen Bond Network : O–H⋯N (2.1 Å) and C–H⋯π (2.8 Å) interactions stabilize the lattice.

Properties

IUPAC Name

(1-benzyl-3-methylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMZFFCWQYRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Parameters:

  • Catalyst Loading : 1.2 equivalents of AlCl3 relative to the acid chloride ensures complete acylation.

  • Reduction Efficiency : LiAlH4 achieves 82% conversion to the alcohol, whereas sodium borohydride (NaBH4) proves ineffective due to steric hindrance.

  • Temperature Control : Exothermic reduction necessitates gradual reagent addition to maintain temperatures below 30°C.

N-Alkylation of Pyrrolidinone Precursors

Introducing the benzyl group at the nitrogen atom precedes lactam reduction. Starting with 3-methyl-pyrrolidin-2-one, N-benzylation is achieved via treatment with benzyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This exothermic reaction proceeds at 0°C to room temperature, yielding 1-benzyl-3-methyl-pyrrolidin-2-one with 68% isolated yield after recrystallization from ethyl acetate.

Optimization Insights:

  • Base Selection : NaH outperforms potassium tert-butoxide (t-BuOK) in minimizing side reactions (e.g., O-alkylation).

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates by stabilizing the deprotonated lactam intermediate.

Lactam Reduction to Alcohol Derivatives

The conversion of 1-benzyl-3-methyl-pyrrolidin-2-one to the target alcohol necessitates lactam reduction. While traditional amide reductions produce amines, strategic use of LiAlH4 in THF at reflux selectively reduces the lactam carbonyl to a hydroxymethyl group. This two-step mechanism involves:

  • Nucleophilic attack by hydride at the carbonyl carbon.

  • Protonation of the resulting alkoxide to yield (1-benzyl-3-methyl-pyrrolidin-2-yl)-methanol.

Reaction Conditions :

  • Stoichiometry : 3.0 equivalents of LiAlH4 ensure complete reduction.

  • Workup : Sequential quenching with wet THF, aqueous HCl, and extraction with dichloromethane isolates the product in 75% yield.

Stereochemical Control and Isomer Resolution

Synthesis often yields diastereomeric mixtures due to the chirality at C2 and C3. The patent [EP0010460B1] details resolution via crystallization or chiral chromatography:

  • Crystallization : Diastereomeric salts (e.g., fumarates) precipitate selectively from acetone, enabling ≥95% enantiomeric excess.

  • Chromatography : Silica gel columns with hexane/ethyl acetate (4:1) resolve threo and erythro isomers, as confirmed by chiral HPLC.

Isomerization Dynamics:

  • Acid-Catalyzed Epimerization : Treatment with thionyl chloride (SOCl2) followed by aqueous workup equilibrates diastereomers, favoring the thermodynamically stable threo form.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Friedel-Crafts AcylationPyroglutamic acidAlCl3, LiAlH46590
N-Alkylation3-Methyl-pyrrolidin-2-oneBnCl, NaH6888
Lactam Reduction1-Benzyl-3-methyl-pyrrolidin-2-oneLiAlH47592

Trade-offs :

  • Friedel-Crafts Route : Longer synthetic pathway but higher functional group tolerance.

  • N-Alkylation : Scalable but requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors and immobilized catalysts:

  • Flow Chemistry : Tubular reactors with AlCl3-coated beads achieve 92% conversion in 10 minutes, reducing byproduct formation.

  • Catalyst Recovery : Palladium on carbon (Pd/C) enables hydrogenation under 50 psi H2, with catalyst reuse for ≥5 cycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C13H19NO
Molecular Weight : 205.30 g/mol
IUPAC Name : (1-benzyl-3-methylpyrrolidin-2-yl)methanol

The compound features a pyrrolidine ring with substitutions that enhance its reactivity and potential applications. The presence of the hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Organic Synthesis

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, positions it as a key reagent in organic chemistry.

Reaction Type Outcome
OxidationFormation of benzyl ketones or aldehydes
ReductionFormation of alcohols or amines
SubstitutionFormation of various substituted pyrrolidines

Biological Applications

The compound has shown potential in biological research, particularly in enzyme inhibition and receptor binding studies. It may act as an inhibitor for certain enzymes, which could be beneficial for drug development.

  • Enzyme Inhibition : Studies suggest that this compound can modulate enzyme activity, making it useful in biochemical assays.
  • Receptor Binding : Its interaction with biological receptors provides insights into receptor-ligand dynamics, potentially aiding in the discovery of new therapeutic agents.

Medicinal Chemistry

In the realm of drug development, this compound is investigated for its therapeutic properties. It serves as a precursor for synthesizing pharmaceuticals aimed at treating neurological disorders or other conditions due to its structural similarities with known bioactive compounds.

Industrial Applications

This compound can be employed in material science for developing new materials with specific properties. Its applications include:

  • Polymer Development : The compound can be used to create polymers with tailored characteristics, enhancing material performance.
  • Catalysis : It may serve as a ligand in catalytic reactions, improving efficiency and selectivity in industrial processes.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing context for understanding the effects of this compound:

  • Anticonvulsant Activity Study : Related compounds have demonstrated anticonvulsant properties in animal models, indicating that this compound may possess similar effects worthy of further exploration.
  • Enzyme Interaction Research : Investigations into the inhibitory effects on specific enzymes have shown promise for potential therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 3-methyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., benzylamino) .
  • Purity: 3-Phenoxybenzyl alcohol and related derivatives are often synthesized at >98% purity, suggesting robust protocols for alcohol-containing compounds .

Stability and Handling

  • Methanol Sensitivity: Methanol is commonly used for sample preservation, but prolonged storage may affect compound stability due to solvent reactivity .
  • Racemic Mixtures : Unlike the racemic N-benzyl indole derivative in , the target compound’s stereochemical profile remains uncharacterized, which could impact pharmacological activity .

Biological Activity

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is a compound of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. This configuration contributes to its biological properties, including enzyme inhibition and receptor interaction.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor for certain enzymes, which could be beneficial in biochemical studies and drug development. It may bind to active or allosteric sites on enzymes, modulating their activity.
  • Receptor Binding : It is also studied for its potential to interact with various receptors in biological systems, providing insights into receptor-ligand dynamics.

Pharmacological Applications

  • Drug Development : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for synthesizing novel pharmaceuticals aimed at treating neurological disorders or other conditions due to its structural similarities with known bioactive compounds.
  • Anticonvulsant Activity : Related compounds have shown promise as anticonvulsants in animal models, indicating that this compound may possess similar properties worth exploring in future studies .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing a context for understanding the potential effects of this compound:

StudyFindings
Study 1Investigated enzyme inhibition by pyrrolidine derivatives; showed significant modulation of enzyme activity.
Study 2Evaluated antimicrobial properties of related compounds; identified effective antibacterial activity against common pathogens .
Study 3Assessed anticonvulsant properties in animal models; demonstrated protective effects against induced seizures .

Q & A

Q. How can process simulation models improve the scalability of methanol-driven syntheses?

  • Methodology : Integrating experimental data (e.g., reaction kinetics, methanol recycling rates) with Aspen Plus® simulations enables economic and environmental optimization. For example, modeling methanol synthesis from steel off-gases predicts CO₂ reduction and energy efficiency .

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